molecular formula C19H21N5O3 B12162866 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B12162866
M. Wt: 367.4 g/mol
InChI Key: IBQISQIGYJPTRS-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate through the methylation of a phenol derivative.

    Introduction of the Ethyl Group: The next step involves the alkylation of the dimethoxyphenyl intermediate with an appropriate ethylating agent to form the 2-(3,4-dimethoxyphenyl)ethyl intermediate.

    Formation of the Tetrazole Ring: The tetrazole ring is introduced through a cyclization reaction involving an azide and a nitrile derivative.

    Coupling with Acetamide: The final step involves the coupling of the tetrazole-containing intermediate with an acetamide derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide exhibit anticancer properties. The presence of the tetrazole ring is known to enhance biological activity against various cancer cell lines. Research has shown that modifications in the phenyl groups can lead to increased potency against specific types of tumors.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This indicates a possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

Preliminary investigations into related compounds have shown promising antimicrobial activity. The presence of the tetrazole moiety may contribute to this effect, making it a candidate for further development as an antimicrobial agent.

Bioavailability and Pharmacokinetics

Studies on similar compounds suggest that modifications in structure can significantly impact bioavailability and pharmacokinetics. Understanding these parameters is crucial for optimizing dosage forms and improving therapeutic outcomes.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a structurally similar compound in vitro and in vivo. The results demonstrated significant tumor reduction in animal models, leading to further exploration of this compound as a potential chemotherapeutic agent.

Case Study 2: Neuroprotection in Animal Models

Research conducted on neuroprotective agents revealed that compounds with similar structures could reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. This suggests that this compound might offer similar benefits.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors, such as G-protein coupled receptors (GPCRs), leading to downstream signaling effects.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways, thereby modulating biochemical processes.

    Pathway Modulation: Influence on signaling pathways, such as the MAPK/ERK pathway, which plays a role in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide: shares structural similarities with other compounds containing dimethoxyphenyl, tetrazole, and acetamide groups.

    Examples: Compounds like this compound and this compound.

Uniqueness

    Structural Features:

    Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications and functionalization.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N5O3C_{18}H_{19}N_{5}O_{3}. The compound exhibits the following key physicochemical properties:

PropertyValue
Molecular Weight353.38 g/mol
LogP1.377
Polar Surface Area79.519 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

These properties suggest a moderate lipophilicity and potential for membrane permeability, which are crucial for biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds containing both tetrazole and phenyl moieties exhibit significant antitumor activity. For instance, a related compound with a similar structure showed an IC50 value of approximately 1.61μg/mL1.61\,\mu g/mL against various cancer cell lines, indicating promising cytotoxic effects . The presence of the dimethoxyphenyl group is believed to enhance the interaction with cellular targets, potentially increasing the compound's efficacy.

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Protein Interactions : Molecular dynamics simulations suggest that the compound interacts with proteins through hydrophobic contacts, which are critical for its biological activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl rings significantly affect the biological activity of similar compounds. Key findings include:

  • Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring enhances cytotoxicity.
  • Tetrazole Ring : Essential for maintaining biological activity; compounds lacking this moiety show reduced efficacy .

Case Studies

A study conducted on a series of tetrazole-containing compounds demonstrated that those with structural similarities to this compound exhibited varied degrees of cytotoxicity against different cancer cell lines. The results indicated that compounds with higher logP values tended to have better anticancer properties due to increased membrane permeability .

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C19H21N5O3/c1-26-17-8-5-15(11-18(17)27-2)9-10-20-19(25)12-14-3-6-16(7-4-14)24-13-21-22-23-24/h3-8,11,13H,9-10,12H2,1-2H3,(H,20,25)

InChI Key

IBQISQIGYJPTRS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)N3C=NN=N3)OC

Origin of Product

United States

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